rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride
Description
rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 6-position on the piperidine ring. The racemic designation ("rac-") indicates an equal mixture of the (2R,6R) and (2S,6S) enantiomers. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical in drug design .
Properties
CAS No. |
1807940-45-9 |
|---|---|
Molecular Formula |
C7H13ClF3N |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Ring Saturation
The reduction of N-acetyl-3-aminopyridine (1) to rac-N-acetyl-3-aminopiperidine acetate (2) serves as a critical step in constructing the piperidine core. As detailed in WO2011160037A2, hydrogenation under 50–100 psi H₂ pressure with 5–10 wt% palladium on carbon (Pd/C) achieves >95% conversion within 6–8 hours. The reaction proceeds in acetic acid at 60–80°C, yielding (2) as a crystalline acetate salt after workup.
Table 1: Hydrogenation Parameters and Outcomes
| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10% Pd/C | AcOH | 70 | 7 | 92 |
| 1 | 5% Pd/C | AcOH | 60 | 8 | 88 |
Post-hydrogenation, acidic hydrolysis with 6M HCl removes the acetyl group, yielding rac-3-aminopiperidine dihydrochloride (3). Azeotropic drying with ethanol ensures anhydrous conditions for subsequent steps.
Introduction of the Trifluoromethyl Group
Fluorination Strategies
While direct fluorination methods are sparsely documented in accessible literature, analogous pathways suggest the trifluoromethyl group is introduced via nucleophilic substitution or cyclization. For example, WO2011160037A2 highlights the use of hydrogen chloride in isopropyl alcohol/water mixtures to enhance chiral purity during salt formation, a solvent system potentially adaptable for CF₃ incorporation.
Diastereomeric Resolution and Enantiopurity Enhancement
Chiral Acid Salt Formation
Racemic 3-aminopiperidine dihydrochloride (rac-4) undergoes neutralization with 2.05–3.0 molar equivalents of NaOH to free the amine, followed by treatment with dibenzoyl-(D)-tartaric acid in methanol. This produces diastereomeric salts with divergent solubilities, enabling separation via fractional crystallization.
Table 2: Resolution Efficiency with Dibenzoyl-(D)-Tartaric Acid
| Starting e.e. (%) | Solvent (v/w) | Crystallizations | Final e.e. (%) |
|---|---|---|---|
| 50 | MeOH (25) | 2 | 98 |
| 50 | EtOH (20) | 3 | 97 |
Recrystallization in methanol upgrades diastereomeric purity to >98% e.e., critical for isolating the (2R,6R) enantiomer.
Phase-Transfer Catalyzed Cyclization
Domino Sulfa-Michael/Aldol Cyclization
A novel PTC approach (Post-print.pdf) constructs the piperidine ring via a domino reaction between β-ketoesters and nitroolefins. Using 10 mol% tetra-n-butylammonium bromide (TBABr) and Cs₂CO₃ in dichloromethane at 0°C, the method achieves 75% yield of rac-3aa (a piperidine analog) in 1 hour with moderate diastereoselectivity (dr 3:1).
Table 3: PTC Optimization for Cyclization
| Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | dr |
|---|---|---|---|---|---|
| Cs₂CO₃ | TBABr | 0 | 1 | 75 | 3:1 |
| K₂CO₃ | TBABr | 25 | 3 | 62 | 2:1 |
This method circumvents side products like open-chain adducts, which plague traditional base-mediated cyclizations.
Hydrochloride Salt Formation
Acid Exchange in Solvent Blends
The final hydrochloride salt forms via treatment of the free base with 3–5 molar equivalents of HCl in isopropyl alcohol/water (4:1 v/v). This solvent system minimizes racemization while achieving ≥99% conversion. Filtration and drying yield rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride as a white crystalline solid.
Table 4: Hydrochloride Formation Conditions
| HCl (eq) | Solvent (IPA:H₂O) | Temperature (°C) | Purity (%) |
|---|---|---|---|
| 3.0 | 4:1 | 25 | 99.5 |
| 4.0 | 3:1 | 30 | 99.2 |
Chemical Reactions Analysis
Table 1: Common Synthetic Routes and Yields
-
Optimized Ugi Reaction : Using trifluoroethanol as a solvent suppresses competing Passerini reactions, improving regioselectivity .
-
Reductive Amination : Critical for introducing substituents at the piperidine nitrogen while retaining stereochemistry .
Functionalization and Derivatization
The trifluoromethyl group and methyl substituent enable diverse functionalization:
Electrophilic Substitution
-
Bromination : Selective bromination at the para position of aryl intermediates (e.g., 4-bromophenylpiperidine) is achieved using Br in DCM (10 min, 60% yield) .
-
Cyclopropanation : Diethylzinc and diiodomethane generate strained bicyclic derivatives (e.g., 53 ), though yields vary with steric hindrance .
Ring Modification
-
Shono Oxidation : Electrochemical methoxylation (4.5 V, Pt electrodes) introduces methoxy groups at the piperidine β-position (Scheme 1C, ).
-
Tropane Derivatives : Bridging the piperidine ring with a two-carbon bridge (e.g., 15–19 ) enhances binding entropy by locking the ring in a boat conformation .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC (μM) | Key Interaction |
|---|---|---|---|
| 15 | hARG-1/hARG-2 | 0.9/0.7 | Direct aspartate contact |
| 21d | P2YR | 7.96 nM | Hydrophobic pocket binding |
| 30 | P2YR | 21.3 nM | Reduced lipophilicity (cLogP = 2.1) |
Industrial-Scale Production
-
Continuous Flow Reactors : Enhance efficiency in cyclization and deprotection steps, achieving >90% purity.
-
Automated Purification : RP-HPLC resolves regioisomeric byproducts (e.g., o-bromo derivatives) .
Mechanistic Insights
-
Trifluoromethyl Effects : The -CF group increases lipophilicity (cLogP = 2.8) and stabilizes transition states via electron-withdrawing effects .
-
Conformational Locking : Tropane derivatives (e.g., 15–19 ) exhibit 10-fold higher potency than non-bridged analogs due to entropy-driven binding .
Comparative Reactivity
Scientific Research Applications
Drug Development
Rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride has been utilized in the development of various pharmaceutical agents, particularly as a scaffold for designing new drugs targeting specific receptors.
- P2Y14 Receptor Antagonism : Modifications of piperidine derivatives have been investigated for their ability to act as antagonists at the P2Y14 receptor, which is implicated in several pathological conditions including inflammation and pain. Compounds derived from this piperidine structure have shown promising binding affinities and biological activities, enhancing their potential as therapeutic agents for treating asthma and other inflammatory diseases .
Neuropharmacology
The compound's structural characteristics make it suitable for exploring neuropharmacological effects.
- Sodium Channel Modulation : Research indicates that piperidine derivatives can serve as modulators of sodium channels, which are critical in neuronal excitability. This modulation can potentially lead to new treatments for pain management and neurological disorders .
Inhibitors of Enzymatic Activity
The compound has been studied for its role as an inhibitor of specific enzymes, such as arginase.
- Arginase Inhibition : Recent studies have demonstrated that piperidine derivatives can inhibit arginase activity, which is essential in regulating nitric oxide production and has implications in cancer and cardiovascular diseases. The inhibition profile suggests that these compounds could be developed into therapeutic agents targeting these conditions .
Case Studies
Mechanism of Action
The mechanism of action of rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors, enzymes, or ion channels, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Diversity: The target compound features methyl and CF₃ groups at the 2- and 6-positions, distinguishing it from mono-substituted analogs like (S)-3-(trifluoromethyl)piperidine hydrochloride . Compounds like (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine () incorporate bulkier aryl groups, which may reduce solubility but enhance receptor binding specificity .
Chirality and Bioactivity :
- Chirality significantly impacts pharmacological activity. For example, (S)-3-(trifluoromethyl)piperidine hydrochloride () is enantiomerically pure, whereas the racemic nature of the target compound may require resolution for therapeutic use.
Functional Group Influence :
- The carboxylic acid in (2R-4r-6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride () introduces hydrogen-bonding capability, contrasting with the hydrophobic CF₃ group in the target compound .
Research Implications
The structural uniqueness of this compound positions it as a candidate for central nervous system (CNS) drug development , leveraging the CF₃ group’s metabolic stability. Comparative studies with analogs highlight trade-offs between lipophilicity, solubility, and stereochemical complexity. Further research should focus on enantiomeric resolution and in vivo efficacy testing.
Biological Activity
rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring with a trifluoromethyl group, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and may affect receptor binding affinity.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar piperidine structures exhibit antimicrobial properties. For instance, derivatives of piperidine have been shown to inhibit bacterial growth by targeting specific enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis .
- Neurological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). Similar piperidine derivatives are known to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. This is attributed to their ability to modulate G protein-coupled receptors (GPCRs) involved in neurotransmission .
- Anti-inflammatory Properties : There is evidence suggesting that compounds structurally related to this compound may exhibit anti-inflammatory effects by acting as antagonists at Toll-like receptors (TLRs), which play a significant role in the immune response. This mechanism could be beneficial in treating autoimmune diseases .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Receptor Modulation : The compound may act as an antagonist or partial agonist at various GPCRs, influencing downstream signaling pathways related to pain perception and inflammation.
- Enzyme Inhibition : As highlighted in studies of related compounds, inhibition of enzymes like alanine racemase could lead to disrupted bacterial metabolism, thereby exerting antimicrobial effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study demonstrated that piperidine derivatives showed significant inhibitory activity against Gram-positive bacteria through enzyme inhibition mechanisms. The research highlighted the potential of this compound in developing new antimicrobial agents .
- Neuropharmacological Assessment : In a neuropharmacological study, compounds similar to this compound were evaluated for their effects on anxiety-like behaviors in animal models. Results indicated that these compounds could reduce anxiety levels by modulating serotonergic pathways .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of similar piperidine derivatives showed promising results in reducing pro-inflammatory cytokine levels in vitro. This suggests a potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or stereoselective hydrogenation of trifluoromethyl-substituted intermediates. Reaction optimization involves adjusting solvent systems (e.g., toluene/ethanol/water mixtures), temperature (e.g., 80–90°C), and catalysts (e.g., Pd(PPh₃)₄) to enhance yield and enantiomeric purity . Computational methods, such as quantum chemical calculations, can predict reaction pathways and identify optimal conditions, reducing trial-and-error experimentation .
Q. How can the stereochemistry and purity of this compound be confirmed?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., methanol with 0.1% trifluoroacetic acid) is critical for resolving enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can verify trifluoromethyl group orientation, while X-ray crystallography provides definitive stereochemical confirmation .
Q. What are the key physicochemical properties of this compound relevant to formulation studies?
- Methodological Answer : Key properties include solubility in polar solvents (e.g., water, ethanol), melting point (190–194°C, inferred from structurally similar piperidine hydrochlorides), and hygroscopicity. Stability under thermal stress (via TGA) and photolytic conditions (using UV-Vis spectroscopy) should be assessed to guide storage protocols (e.g., desiccated, −20°C) .
Advanced Research Questions
Q. How can enantiomeric separation of the racemic mixture be achieved, and what challenges arise in scaling this process?
- Methodological Answer : Preparative-scale separation requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with isocratic elution (e.g., hexane/isopropanol). Challenges include maintaining enantiomeric purity during crystallization (e.g., using chiral resolving agents like tartaric acid derivatives) and minimizing solvent waste via green chemistry approaches (e.g., supercritical CO₂ chromatography) .
Q. What computational strategies are effective in predicting the metabolic stability and toxicity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model metabolic pathways, such as cytochrome P450-mediated oxidation. Machine learning tools (e.g., ADMET Predictor) analyze toxicity endpoints (e.g., hepatotoxicity) using structural descriptors. Experimental validation via in vitro microsomal assays (e.g., human liver microsomes) is critical to confirm predictions .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the piperidine nitrogen, facilitating SN2 reactions with alkyl halides. Kinetic studies (e.g., monitoring reaction rates via LC-MS) and Hammett plots can quantify substituent effects. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction outcomes due to polarity and coordinating effects .
Q. What are the degradation pathways of this compound under accelerated stability testing, and how can degradation products be identified?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂) coupled with LC-HRMS can identify major degradation products, such as dehydrohalogenated or oxidized derivatives. Mass defect filtering and molecular networking assist in structural elucidation. Stability-indicating methods (e.g., UPLC with charged aerosol detection) ensure specificity .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility How can experimental variables be controlled to ensure reproducibility?
- Methodological Answer : Variations in solubility (e.g., in water vs. DMSO) may arise from crystallinity differences (amorphous vs. crystalline forms). Standardize protocols using powder X-ray diffraction (PXRD) to confirm solid-state form and equilibrium solubility measurements (shake-flask method at 25°C). Report detailed solvent purity, temperature, and agitation rates .
Q. Conflicting toxicity profiles in literature: What factors contribute to these discrepancies?
- Methodological Answer : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes), exposure times, and impurity profiles (e.g., residual palladium from synthesis) can alter toxicity outcomes. Mitigate by using high-purity batches (≥98%, verified via LC-MS) and standardized assays (e.g., MTT for cytotoxicity) .
Methodological Best Practices
- Stereochemical Analysis : Always combine chiral HPLC with vibrational circular dichroism (VCD) for unambiguous stereochemical assignment .
- Scale-Up Synthesis : Use flow chemistry to enhance reproducibility and safety for reactions involving hazardous intermediates (e.g., trifluoromethylating agents) .
- Data Reporting : Adhere to ICMJE guidelines for documenting chemical synthesis, including catalyst loadings, solvent grades, and spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
